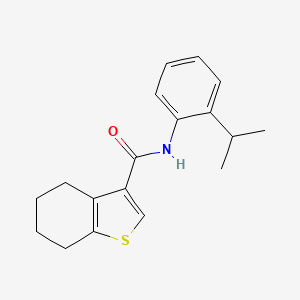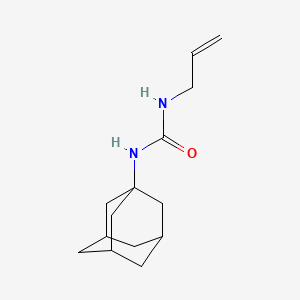
N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Descripción general
Descripción
N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TTA-A2, is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. TTA-A2 is a potent and selective agonist of the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα), which plays a critical role in regulating lipid metabolism and energy homeostasis.
Mecanismo De Acción
PPARα is a ligand-activated transcription factor that regulates the expression of genes involved in fatty acid oxidation, ketogenesis, and glucose metabolism. N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide binds to the ligand-binding domain of PPARα and induces a conformational change that allows the receptor to interact with coactivators and initiate gene transcription. The downstream effects of PPARα activation by N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include increased expression of genes encoding enzymes involved in fatty acid oxidation and decreased expression of genes involved in lipogenesis and inflammation.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to improve lipid profile, reduce hepatic steatosis, and lower blood glucose and insulin levels in animal models of metabolic disorders. N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to reduce inflammation and oxidative stress in various tissues, including liver, adipose tissue, and brain. Moreover, N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been reported to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its high potency and selectivity for PPARα, which allows for precise and specific modulation of the receptor activity. N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have good pharmacokinetic properties and low toxicity in animal studies. However, the use of N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments requires careful consideration of its potential off-target effects and the specificity of the experimental model. Moreover, the synthesis of N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is relatively complex and requires specialized equipment and expertise.
Direcciones Futuras
The potential applications of N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the treatment of metabolic disorders, liver diseases, and cancer are still being explored. Future studies may investigate the effects of N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide on other PPAR isoforms and their downstream targets, as well as the mechanisms underlying its anti-inflammatory and anti-oxidative properties. Moreover, the development of more efficient and cost-effective synthesis methods for N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may facilitate its wider use in scientific research.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively used in scientific research to investigate the role of PPARα in various physiological and pathological conditions, such as obesity, diabetes, atherosclerosis, and liver diseases. N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to improve lipid metabolism, reduce inflammation, and enhance insulin sensitivity in animal models of metabolic disorders. Moreover, N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to protect against liver damage induced by alcohol or high-fat diet, and to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(2-propan-2-ylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-12(2)13-7-3-5-9-16(13)19-18(20)15-11-21-17-10-6-4-8-14(15)17/h3,5,7,9,11-12H,4,6,8,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEYYGHPVUEZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CSC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-pyrazinecarboxamide](/img/structure/B4278260.png)
![3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278269.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B4278285.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-1-naphthylurea](/img/structure/B4278300.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-1-naphthylurea](/img/structure/B4278303.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4278333.png)


![N-[1-(2,4-dimethylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4278360.png)
![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4278369.png)